5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-benzyl-1,2-thiazole-3-carboxamide
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Overview
Description
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:
Formation of the piperazine derivative: This can be achieved by acylation reactions of piperazine with acetyl chloride or benzoyl chloride under basic conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,3-dicarbonyl compounds.
Coupling reactions: The final step involves coupling the piperazine derivative with the thiazole ring using reagents like carbodiimides to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
4’- (1-Piperazinyl)acetophenone: A simpler piperazine derivative used in various chemical syntheses.
Uniqueness
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide is unique due to its combination of a piperazine ring, a thiazole ring, and multiple functional groups, which confer specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N5O3S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C24H25N5O3S/c1-16(30)18-7-9-19(10-8-18)28-11-13-29(14-12-28)24(32)22-20(25)21(27-33-22)23(31)26-15-17-5-3-2-4-6-17/h2-10H,11-15,25H2,1H3,(H,26,31) |
InChI Key |
ZFIRECQEIKYUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
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